Benzenesulfonic acid, 4,4',4'',4'''-methanetetrayltetrakis-
Description
Benzenesulfonic acid, 4,4',4'',4'''-methanetetrayltetrakis- (CAS 1042222-34-3), is a polyfunctional aromatic sulfonic acid derivative characterized by a central methane core (CH) tetra-substituted with four benzenesulfonic acid groups at the para positions. Its molecular formula is C25H20O12S4, with a molecular weight of 640.68 g/mol . The compound exhibits high hydrophilicity due to the presence of four strongly acidic sulfonic acid groups (-SO3H), which confer water solubility and ion-exchange capabilities. Predicted physicochemical properties include a density of 1.655±0.06 g/cm³ and an acidity constant (pKa) of -1.45±0.50, reflecting its strong acidic nature . Storage recommendations specify 2–8°C under sealed conditions to maintain stability .
Properties
IUPAC Name |
4-[tris(4-sulfophenyl)methyl]benzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O12S4/c26-38(27,28)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)39(29,30)31,19-5-13-23(14-6-19)40(32,33)34)20-7-15-24(16-8-20)41(35,36)37/h1-16H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTMECWQMVXSSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)S(=O)(=O)O)(C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O12S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward route involves direct sulfonation of tetraphenylmethane using fuming sulfuric acid () or chlorosulfonic acid (). The electrophilic substitution occurs at the para positions due to steric hindrance from the methane core, directing sulfonation exclusively to the fourth carbon of each phenyl ring. A typical procedure involves:
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Dissolving tetraphenylmethane in excess oleum (20–30% ) at 0–5°C.
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Gradual warming to 50–60°C over 6–8 hours to ensure complete sulfonation.
-
Quenching with ice water and neutralizing with sodium hydroxide to isolate the tetrasodium salt.
This method achieves moderate yields (50–65%) but requires stringent temperature control to avoid over-sulfonation or decomposition.
Nitration-Reduction-Sulfonation Cascade
Stepwise Functionalization
A multi-step approach improves regioselectivity and purity:
Nitration to Tetrakis(4-nitrophenyl)methane
Tetraphenylmethane is nitrated using fuming nitric acid () in acetic anhydride () at −10°C, yielding tetrakis(4-nitrophenyl)methane (TNPM) with 40% efficiency. The nitro groups act as directing and protecting groups for subsequent sulfonation.
Reduction to Tetrakis(4-aminophenyl)methane
Halogenation-Sulfonation Approach
Bromination Followed by Sulfite Displacement
Tetraphenylmethane is brominated using excess bromine () at room temperature to yield tetrakis(4-bromophenyl)methane (TBPM). Subsequent nucleophilic aromatic substitution with sodium sulfite () at 150–160°C under pressure replaces bromine atoms with sulfonic acid groups. This route offers excellent regioselectivity but requires specialized equipment for high-temperature reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Direct Sulfonation | 50–65 | One-pot synthesis | Over-sulfonation risk, moderate yields |
| Nitration-Reduction | 70–75 | High purity, regioselectivity | Multi-step, hazardous intermediates |
| Halogenation-Sulfite | 60–70 | Excellent functional group tolerance | High energy input, long reaction times |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonic esters or sulfonyl hydrides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfonamides.
Reduction: Sulfonic esters, sulfonyl hydrides.
Substitution: Nitrated, halogenated, and alkylated benzene derivatives.
Scientific Research Applications
Table 1: Comparison of Synthesis Methods
| Method | Description | Yield |
|---|---|---|
| Sulfonation | Reaction of benzene with sulfur trioxide | High |
| Industrial Production | Controlled sulfonation under specific conditions | Very High |
Applications in Scientific Research
Benzenesulfonic acid, 4,4',4'',4'''-methanetetrayltetrakis- has diverse applications across several fields:
Chemistry
- Catalyst : Used in organic reactions such as esterification and alkylation due to its strong acidic properties.
- Reagent : Serves as a reagent in various chemical syntheses.
Biology
- Synthesis of Biologically Active Compounds : Employed in the development of compounds for pharmaceutical applications.
- Biochemical Assays : Utilized in assays to study enzyme activities and interactions.
Medicine
- Pharmaceutical Intermediates : Important in the synthesis of active pharmaceutical ingredients (APIs).
- Therapeutic Agents : Derivatives have shown potential as anticancer and antimicrobial agents, particularly through inhibition of carbonic anhydrase enzymes .
Industry
- Surfactants : Used in the formulation of detergents and surfactants for cleaning products due to its surface-active properties.
- Dyes Production : Integral in producing dyes and pigments for various applications.
Case Study 1: Anticancer and Antimicrobial Applications
Research has demonstrated that derivatives of benzenesulfonic acid exhibit significant enzyme inhibition against carbonic anhydrase IX, which is associated with cancer cell proliferation. Compounds derived from this acid have been shown to induce apoptosis in cancer cell lines, indicating potential therapeutic uses .
Case Study 2: Surfactant Enhanced Oil Recovery
In environmental applications, benzenesulfonic acid has been utilized as a surfactant for enhanced oil recovery processes. A pilot test demonstrated its effectiveness in recovering dense non-aqueous phase liquids (DNAPLs) from contaminated groundwater, achieving over 95% recovery within a 30-day period .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- involves its ability to act as a strong acid and a sulfonating agent. The sulfonic acid groups (-SO3H) can donate protons (H+) in aqueous solutions, making the compound highly acidic. Additionally, the sulfonic acid groups can participate in sulfonation reactions, introducing sulfonic acid groups into other organic molecules. This property is exploited in various chemical synthesis processes .
Comparison with Similar Compounds
H6TPPS (4,4',4'',4'''-(Porphyrin-5,10,15,20-Tetrayl)tetrakis(benzenesulfonic) Acid)
- Molecular Formula : C44H30N4O12S4
- Molecular Weight : 1007.06 g/mol
- Key Features : Contains a porphyrin macrocycle core with four benzenesulfonic acid groups. The rigid, planar structure enables coordination with metal ions (e.g., Pt, Ln<sup>3+</sup>) in MOFs .
- Applications : Used in synthesizing lanthanide-porphyrin MOFs (e.g., UPJS-10 to UPJS-12) for gas adsorption and magnetic materials .
- Solubility : Highly water-soluble due to sulfonate groups.
- Differentiation : The porphyrin core enables π-π stacking and metal coordination, unlike the methane-core target compound .
Tetrakis(4-Aminophenyl)methane (CAS 60532-63-0)
- Molecular Formula : C25H24N4
- Molecular Weight : 396.50 g/mol
- Key Features: Methane-core compound with four para-aminophenyl groups (-NH2).
- Applications : Serves as a precursor for polyimides, epoxy resins, and covalent organic frameworks (COFs) .
- Solubility: Limited water solubility; soluble in polar aprotic solvents (e.g., DMF, DMSO).
- Differentiation: Basic amino groups contrast with the acidic sulfonic acid groups in the target compound, leading to divergent reactivity (e.g., amine-mediated crosslinking vs. sulfonate-based ion exchange) .
Dipotassium Bis(p-sulfonatophenyl)phenylphosphine (CAS 308103-66-4)
- Molecular Formula : C18H13O6PS2·2K·H2O
- Molecular Weight : 516.61 g/mol
- Key Features : Phosphine ligand with two sulfonated phenyl groups and a central phosphorus atom.
- Applications : Used in catalysis (e.g., Suzuki-Miyaura coupling) due to water-soluble phosphine ligands .
- Differentiation : The phosphorus center enables coordination chemistry, unlike the inert methane core in the target compound .
Comparative Data Table
Role in Metal-Organic Frameworks (MOFs)
- H6TPPS : Demonstrated utility in constructing lanthanide-based MOFs (UPJS-10 to UPJS-12) with high surface area and gas adsorption capacity. The porphyrin core facilitates metal coordination, enabling tunable magnetic properties .
- The methane core may offer flexibility compared to rigid porphyrins .
Fluorescence and Photophysical Properties
Biological Activity
Benzenesulfonic acid, specifically the compound 4,4',4'',4'''-methanetetrayltetrakis-, is a complex chemical structure with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound 4,4',4'',4'''-methanetetrayltetrakis-benzenesulfonic acid consists of a central carbon atom bonded to four benzenesulfonic acid groups. Its chemical formula is C24H30O12S4, and it exhibits unique physicochemical properties that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 570.65 g/mol |
| Boiling Point | 171 °C |
| Melting Point | 43 °C |
| Density | 1.32 g/cm³ |
| Solubility | Water-soluble (930 g/L) |
Cardiovascular Effects
Research indicates that certain sulfonamide derivatives can significantly affect cardiovascular parameters. A study highlighted that compounds similar to benzenesulfonic acid can alter perfusion pressure in a time-dependent manner. Specifically, the derivative 4-(2-aminoethyl)-benzenesulfonamide was observed to decrease perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing blood pressure through calcium channel modulation .
Antimicrobial Properties
Benzenesulfonic acid derivatives have demonstrated antimicrobial activity against various pathogens. In laboratory settings, these compounds have shown efficacy against both gram-positive and gram-negative bacteria. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways critical for bacterial survival .
Case Studies
Several case studies illustrate the practical applications of benzenesulfonic acid in environmental and health-related fields:
-
Surfactant Enhanced Oil Recovery (SEOR) :
- Application : Utilized in the remediation of petroleum hydrocarbons.
- Findings : In a field application involving contaminated groundwater, over 85% of the surfactant volume was recovered after treatment with benzenesulfonic acid, significantly reducing total petroleum hydrocarbons (TPH) levels below regulatory standards .
- Pilot Tests for Jet Fuel Removal :
The biological activity of benzenesulfonic acid derivatives is attributed to several mechanisms:
- Calcium Channel Modulation : As mentioned earlier, certain derivatives can inhibit L-type calcium channels, leading to decreased cardiac contractility and lower blood pressure .
- Antimicrobial Action : The disruption of microbial cell integrity is facilitated by interference with cell wall synthesis and metabolic pathways critical for growth and replication .
- Biodegradability : Benzenesulfonic acids are noted for their low toxicity and biodegradability, making them suitable for environmental applications without posing significant ecological risks .
Q & A
Q. What comparative analyses differentiate this compound from structurally similar sulfonic acid derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects on acidity and solubility. For example, replacing methanetetrayl with ethylene bridges reduces steric hindrance, altering catalytic activity in esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
